molecular formula C23H25N5O6 B020601 6'-Hydroxy Doxazosin CAS No. 102932-29-6

6'-Hydroxy Doxazosin

カタログ番号 B020601
CAS番号: 102932-29-6
分子量: 467.5 g/mol
InChIキー: CAWNIHKSMVDTKO-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6’-Hydroxy Doxazosin is a derivative of Doxazosin . Doxazosin is a quinazoline compound that selectively inhibits the alpha1 subtype of alpha-adrenergic receptors . It is used to treat hypertension (high blood pressure) and improve urination in men with benign prostatic hyperplasia (enlarged prostate) .


Synthesis Analysis

6’-Hydroxy Doxazosin is supplied with detailed characterization data compliant with regulatory guidelines . It can be used for analytical method development, method validation (AMV), Quality Controlled (QC) application for Abbreviated New Drug Application (ANDA) or during commercial production of Doxazosin .


Molecular Structure Analysis

The molecular formula of 6’-Hydroxy Doxazosin is C23H25N5O6 . It has a molecular weight of 467.47 .


Chemical Reactions Analysis

Doxazosin undergoes extensive hepatic metabolism to active metabolites, primarily via CYP3A4, with secondary pathways involving CYP2D6 and 2C9 . A study identified 34 metabolites of Doxazosin in rats . Four human CYP enzymes could catalyze Doxazosin to produce metabolites, but their preferences seemed different .


Physical And Chemical Properties Analysis

The solubilities of Doxazosin forms A and F at 25°C in methanol are 3.5 and 7.7 mg/mL, and in water, they are 3.8 and 6.2 mg/mL, respectively .

科学的研究の応用

  • Antioxidant Properties and Cardiovascular Health : Metabolites of Doxazosin, including 6'-Hydroxy Doxazosin, show potential antioxidant properties. These properties might aid in preventing atherosclerosis in individuals with hypertension (Chait, Gilmore, & Kawamura, 1994). However, treatment with Doxazosin for 8 weeks did not affect ex vivo LDL oxidation in hypertensive male subjects (Brude et al., 1999).

  • Cancer Treatment : Doxazosin has shown efficacy in inhibiting breast cancer cell proliferation and inducing apoptosis, with mechanisms independent of the alpha1-adrenergic receptor (Hui, Fernando, & Heaney, 2008). It also effectively inhibits prostate and bladder cancer cell growth (Siddiqui et al., 2005) and promotes tissue remodeling and apoptosis in prostate lobes (Justulin, Delella, & Felisbino, 2008).

  • Substance Abuse Treatment : Doxazosin treatment shows greater effectiveness in cocaine use disorder patients with genetically lower dopamine levels, indicating its potential in personalized medicine (Zhang et al., 2019).

  • Metabolic Syndrome and Hypertension : Doxazosin, in combination with insulin, can effectively lower free fatty acids in insulin-resistant conditions (Swindell & Valentine, 1989). It's also a promising therapy for patients with metabolic syndrome, hypertension, and benign prostatic hyperplasia (Nowak, Jarosz-Popek, & Postuła, 2021).

  • Bone Metabolism : Doxazosin increases osteogenic stem cell differentiation, suggesting its protective effects on fracture risk and potential applications in bone metabolism (Choi et al., 2011).

  • Prostate Health : Doxazosin induces apoptosis in prostate cells through a Fas-mediated pathway, offering potential treatment for prostate cancer (Garrison & Kyprianou, 2006).

Safety And Hazards

Doxazosin may cause damage to organs (cardiovascular system) through prolonged or repeated exposure . It is toxic to aquatic life with long-lasting effects . It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye .

特性

IUPAC Name

[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-(6-hydroxy-2,3-dihydro-1,4-benzodioxin-3-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N5O6/c1-31-17-10-14-15(11-18(17)32-2)25-23(26-21(14)24)28-7-5-27(6-8-28)22(30)20-12-33-16-4-3-13(29)9-19(16)34-20/h3-4,9-11,20,29H,5-8,12H2,1-2H3,(H2,24,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAWNIHKSMVDTKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)C4COC5=C(O4)C=C(C=C5)O)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N5O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10908129
Record name (7-Hydroxy-2,3-dihydro-1,4-benzodioxin-2-yl)[4-(4-imino-6,7-dimethoxy-3,4-dihydroquinazolin-2-yl)piperazin-1-yl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10908129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

467.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6'-Hydroxy Doxazosin

CAS RN

102932-29-6
Record name 7-Hydroxydoxazosin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102932296
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (7-Hydroxy-2,3-dihydro-1,4-benzodioxin-2-yl)[4-(4-imino-6,7-dimethoxy-3,4-dihydroquinazolin-2-yl)piperazin-1-yl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10908129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6'-HYDROXYDOXAZOSIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1U8GNC1CQL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6'-Hydroxy Doxazosin
Reactant of Route 2
6'-Hydroxy Doxazosin
Reactant of Route 3
6'-Hydroxy Doxazosin
Reactant of Route 4
Reactant of Route 4
6'-Hydroxy Doxazosin
Reactant of Route 5
Reactant of Route 5
6'-Hydroxy Doxazosin
Reactant of Route 6
Reactant of Route 6
6'-Hydroxy Doxazosin

Citations

For This Compound
2
Citations
B Kaye, NJ Cussans, JK Faulkner… - British journal of …, 1986 - Wiley Online Library
… Thus for the radiometabolite, peaks in the mass spectrum at m/, 467(M+), 316, 288, 259, 233, 221, 205 and 178 were also observed in the spectrum of the standard 6'-hydroxy doxazosin…
Number of citations: 86 bpspubs.onlinelibrary.wiley.com
RJ Weaver - 1990 - search.proquest.com
Cytochrome P450, the terminal oxidase of the mixed function oxidase system which metabolises a wide variety of drugs, occurs as a multigene superfamily of different forms. The role of …
Number of citations: 2 search.proquest.com

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。